molecular formula C19H24F2N2O2S B2462052 1-(4-(7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl)piperidin-1-yl)ethanone CAS No. 1706091-48-6

1-(4-(7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl)piperidin-1-yl)ethanone

Cat. No. B2462052
M. Wt: 382.47
InChI Key: OJKHTORPECVXJO-UHFFFAOYSA-N
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Description

The compound “1-(4-(7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl)piperidin-1-yl)ethanone” is a complex organic molecule. It contains a thiazepane ring, which is a seven-membered ring containing one nitrogen and one sulfur atom. It also has a difluorophenyl group, which is a phenyl ring (a six-membered carbon ring) with two fluorine atoms attached, and a piperidinyl group, which is a six-membered ring containing one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazepane, difluorophenyl, and piperidinyl groups would give the molecule a complex three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the carbonyl group (C=O) is often involved in chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its specific molecular structure .

Scientific Research Applications

Synthesis and Chemical Characterization

  • The synthesis of related compounds involves starting materials like piperidine-4-carboxylic acid and ethyl carbonochloridate to prepare derivatives through processes such as amidation, Friedel-Crafts acylation, and hydration, yielding reasonable overall yields and providing insights into structural identification through NMR techniques (Zheng Rui, 2010).
  • Microwave-assisted synthesis techniques have been explored to produce derivatives efficiently, showcasing the utility of modern synthetic approaches in creating complex molecules with potential antibacterial activity (Ram C.Merugu, D.Ramesh, B.Sreenivasulu, 2010).

Molecular and Structural Studies

  • Detailed structural analyses through single crystal X-ray diffraction reveal that certain derivatives exhibit specific conformations and intermolecular hydrogen bonding, contributing to the understanding of molecular interactions and stability (C. S. Karthik et al., 2021).
  • The study of hydrogen-bonding patterns in enaminones highlights the significance of intra- and intermolecular interactions in defining the structural and crystalline properties of related compounds, offering insights into their chemical behavior (James L. Balderson et al., 2007).

Potential Biological Activities

  • Investigations into the antimicrobial activities of derivatives have identified compounds with promising antibacterial and antifungal properties, indicating potential applications in developing new therapeutic agents (L. Mallesha, K. Mohana, 2014).

Safety And Hazards

The safety and potential hazards associated with this compound would depend on its specific properties and effects. Without specific information, it’s difficult to provide a detailed safety analysis .

Future Directions

Future research on this compound could involve further studies to determine its properties, potential uses, and safety profile .

properties

IUPAC Name

1-[4-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24F2N2O2S/c1-13(24)22-7-4-14(5-8-22)19(25)23-9-6-18(26-11-10-23)16-12-15(20)2-3-17(16)21/h2-3,12,14,18H,4-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKHTORPECVXJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl)piperidin-1-yl)ethanone

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